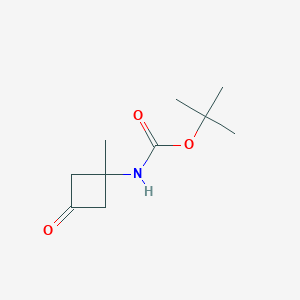

(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester

CAS No.: 1523617-99-3

Cat. No.: VC3104322

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1523617-99-3 |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate |

| Standard InChI | InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h5-6H2,1-4H3,(H,11,13) |

| Standard InChI Key | DPLRVTIHVYBKPN-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)C1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1(CC(=O)C1)NC(=O)OC(C)(C)C |

Introduction

Basic Compound Information

(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester is an organic compound characterized by a cyclobutanone core structure with a methyl substituent and a tert-butoxycarbonylamino (Boc-amino) group. The compound's fundamental chemical properties are summarized in Table 1.

Table 1: Chemical Identity and Basic Properties

| Parameter | Information |

|---|---|

| Chemical Name | (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester |

| CAS Registry Number | 1523617-99-3 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| SMILES Notation | C1(=O)CC(C1)(C)NC(=O)OC(C)(C)C |

| MDL Number | MFCD27986945 |

The compound features a cyclobutanone ring with a ketone group at position 3, a methyl substituent at position 1, and a tert-butoxycarbonyl (Boc) protected amino group also at position 1 .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, which are important for comprehensive literature searches and cross-referencing.

Table 2: Alternative Names and Identifiers

This diversity in nomenclature reflects both the compound's structural features and different naming conventions used in various chemical databases and commercial catalogs .

Physical and Chemical Properties

The physical and chemical properties of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester are crucial for understanding its behavior in various applications and experimental conditions.

Structural Features

The compound contains several key functional groups:

-

A cyclobutanone ring system with a ketone group at the 3-position

-

A tert-butoxycarbonyl (Boc) protected amino group

-

A tertiary carbon center at the 1-position bearing a methyl substituent

-

A carbamate linkage connecting the amino group to the tert-butyl ester

These structural elements contribute to the compound's chemical reactivity and potential applications in organic synthesis .

Stability and Reactivity

As a cyclobutanone derivative with a Boc-protected amino group, the compound exhibits several reactive sites:

-

The ketone group is susceptible to nucleophilic addition reactions

-

The Boc protecting group is acid-labile, typically cleaved under acidic conditions

-

The cyclobutane ring contains ring strain, potentially influencing reactivity

-

The tertiary carbon bearing the protected amino group represents a stereocenter if subjected to stereoselective transformations

These characteristics make the compound valuable as a building block in organic synthesis .

| Parameter | Classification/Information |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing |

This safety information indicates that the compound poses moderate health hazards primarily associated with irritation and acute toxicity if swallowed .

This pricing information, compiled from various suppliers, demonstrates the compound's commercial availability in different quantities suitable for research and development applications .

Related Compounds and Structural Analogs

The search results reveal several structurally related compounds that provide context for understanding the chemical space surrounding (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester.

Table 5: Related Compounds and Structural Analogs

| Compound Name | CAS Number | Relationship to Target Compound |

|---|---|---|

| tert-butyl N-(1-methyl-3-oxo-cyclohexyl)carbamate | 1374657-01-8 | Cyclohexyl analog (6-membered ring) |

| cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester | 1408076-04-9 | Reduced ketone (amino derivative) |

| tert-Butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 | Related heterocyclic structure |

| Cyclobutyl-carbamic acid tert-butyl ester | 56700-66-4 | Simplified analog (lacking methyl and oxo groups) |

These structural analogs highlight the diversity of cyclobutane and related small ring systems bearing Boc-protected amino groups, suggesting a broader family of related building blocks employed in synthetic organic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume